
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is a unique organosilicon compound characterized by its complex structure, which includes a silicon atom bonded to a chlorine atom, two methyl groups, and three phenyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole typically involves the reaction of chlorosilanes with appropriate organic reagents under controlled conditions. One common method includes the reaction of chlorodimethylphenylsilane with triphenylmethane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: Research has explored its potential as a bioactive molecule, investigating its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole exerts its effects involves its ability to interact with various molecular targets. The silicon atom’s unique electronic properties allow it to form stable bonds with other atoms, facilitating various chemical transformations. The compound’s reactivity is influenced by the presence of the chlorine atom and the phenyl groups, which can participate in electron-donating or electron-withdrawing interactions, affecting the overall reactivity and stability of the molecule.
Vergleich Mit ähnlichen Verbindungen
Compared to other organosilicon compounds, 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is unique due to its specific structural arrangement and the presence of three phenyl groups. Similar compounds include:
Chlorodimethylphenylsilane: Lacks the additional phenyl groups, resulting in different reactivity and applications.
Triphenylsilanol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, offering distinct structural and electronic characteristics.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
684215-55-2 |
|---|---|
Molekularformel |
C28H25ClSi |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
3-chloro-2,2-dimethyl-1,1,3-triphenyl-2-benzosilole |
InChI |
InChI=1S/C28H25ClSi/c1-30(2)27(22-14-6-3-7-15-22,23-16-8-4-9-17-23)25-20-12-13-21-26(25)28(30,29)24-18-10-5-11-19-24/h3-21H,1-2H3 |
InChI-Schlüssel |
QVETYVSPOBNSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(C2=CC=CC=C2C1(C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


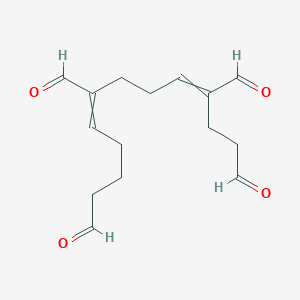
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
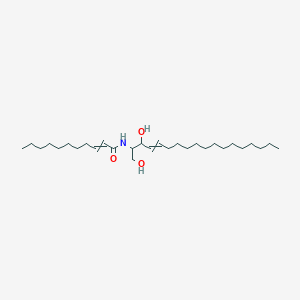
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
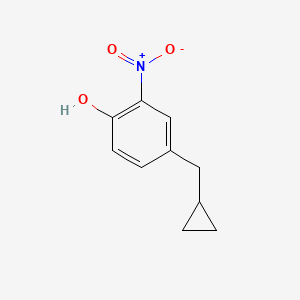
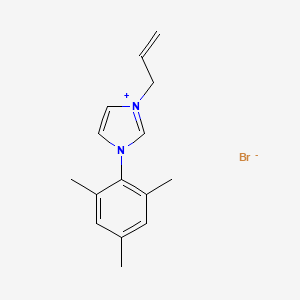
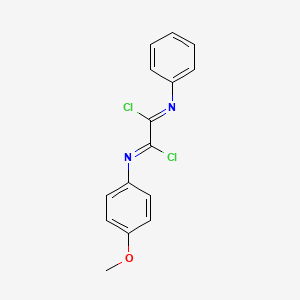
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
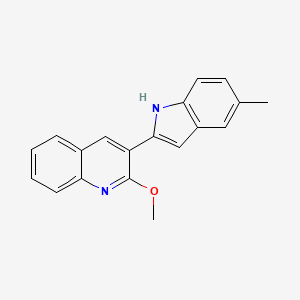
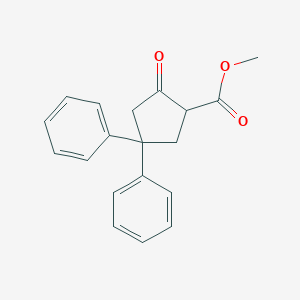
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
